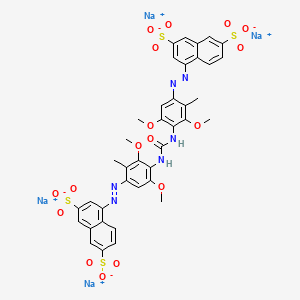
2,7-Naphthalenedisulfonic acid, 4,4'-(carbonylbis(imino(5-dimethoxy-2-methyl-4,1-phenylene)azo))bis-, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 4,4’-(carbonylbis(imino(5-dimethoxy-2-methyl-4,1-phenylene)azo))bis-, tetrasodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles, leather, and paper.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4,4’-(carbonylbis(imino(5-dimethoxy-2-methyl-4,1-phenylene)azo))bis-, tetrasodium salt typically involves the diazotization of 7-aminonaphthalene-1,3-disulfonic acid followed by coupling with 2-amino-4-methylanisole . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different sulfonated derivatives.
Reduction: Reduction reactions can lead to the formation of simpler aromatic amines.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong nucleophiles such as sodium hydroxide and potassium tert-butoxide are typically employed.
Major Products Formed
The major products formed from these reactions include various sulfonated and aminated derivatives, which can be further utilized in different industrial applications .
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 4,4’-(carbonylbis(imino(5-dimethoxy-2-methyl-4,1-phenylene)azo))bis-, tetrasodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Widely used in the textile, leather, and paper industries for dyeing purposes.
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to specific molecular targets, altering their chemical and physical properties. The pathways involved often include interactions with proteins and nucleic acids, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 7,7’-bis-, sodium salt (1:4)
- **Tetrasodium 7-({4-[(4-(6,8-disulfonato-2-naphthyl)diazenyl]-2-methoxy-5-methylphenyl}carbamoyl)amino]-5-methoxy-2-methylphenyl}diazenyl)naphthalene-1,3-disulfonate
Uniqueness
Compared to similar compounds, 2,7-Naphthalenedisulfonic acid, 4,4’-(carbonylbis(imino(5-dimethoxy-2-methyl-4,1-phenylene)azo))bis-, tetrasodium salt stands out due to its unique structural features, which confer specific dyeing properties and stability under various conditions .
Properties
CAS No. |
82996-64-3 |
|---|---|
Molecular Formula |
C39H32N6Na4O17S4 |
Molecular Weight |
1076.9 g/mol |
IUPAC Name |
tetrasodium;4-[[4-[[4-[(3,6-disulfonatonaphthalen-1-yl)diazenyl]-2,6-dimethoxy-3-methylphenyl]carbamoylamino]-3,5-dimethoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C39H36N6O17S4.4Na/c1-19-29(42-44-31-15-25(65(53,54)55)13-21-11-23(63(47,48)49)7-9-27(21)31)17-33(59-3)35(37(19)61-5)40-39(46)41-36-34(60-4)18-30(20(2)38(36)62-6)43-45-32-16-26(66(56,57)58)14-22-12-24(64(50,51)52)8-10-28(22)32;;;;/h7-18H,1-6H3,(H2,40,41,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4 |
InChI Key |
RANIZIWYBGWVJM-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C(=C(C=C1N=NC2=C3C=CC(=CC3=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4OC)C)N=NC5=C6C=CC(=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)OC.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


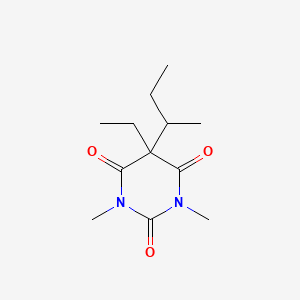
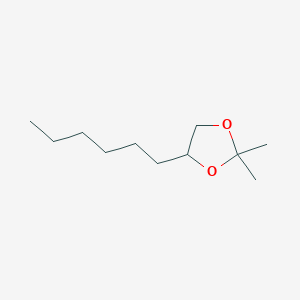

![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)
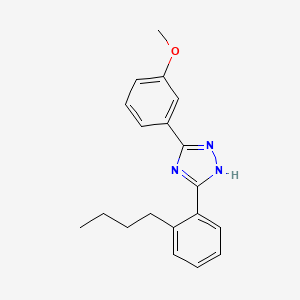
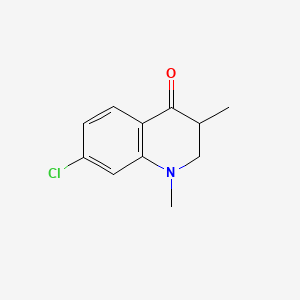
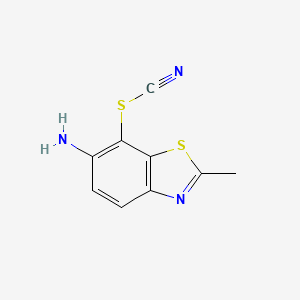
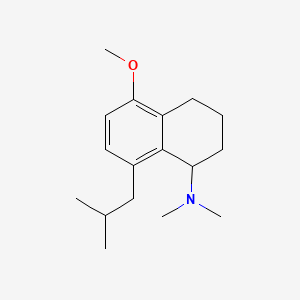
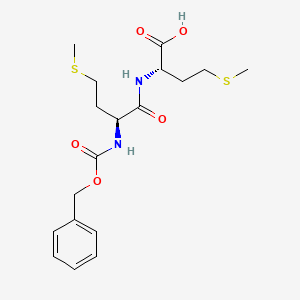
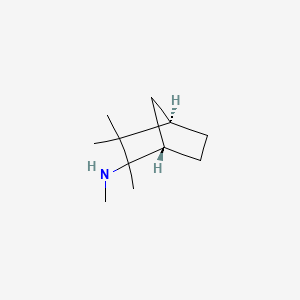


![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)
![3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808961.png)
